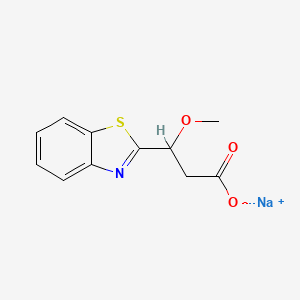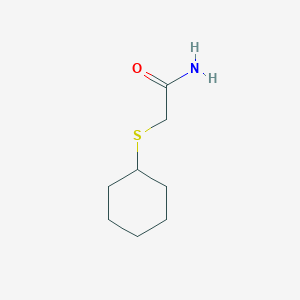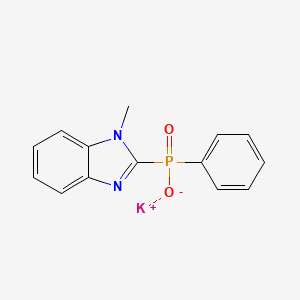
sodium 3-(1,3-benzothiazol-2-yl)-3-methoxypropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 3-(1,3-benzothiazol-2-yl)-3-methoxypropanoate (BTM) is an organic compound that has been used in a variety of scientific research applications due to its unique properties. BTM is a versatile compound that can be used for a variety of purposes, such as drug development, biochemistry, and physiology. BTM is an important tool for researchers studying the mechanisms of action of various drugs, as well as for biochemical and physiological research.
作用机制
The mechanism of action of sodium 3-(1,3-benzothiazol-2-yl)-3-methoxypropanoate is not yet fully understood. However, it is believed that sodium 3-(1,3-benzothiazol-2-yl)-3-methoxypropanoate binds to certain proteins in the body, which then causes a change in the activity of these proteins. This change in activity can lead to a variety of effects, depending on the type of protein that sodium 3-(1,3-benzothiazol-2-yl)-3-methoxypropanoate binds to.
Biochemical and Physiological Effects
sodium 3-(1,3-benzothiazol-2-yl)-3-methoxypropanoate has been shown to have a variety of biochemical and physiological effects. In studies, sodium 3-(1,3-benzothiazol-2-yl)-3-methoxypropanoate has been shown to inhibit the activity of certain enzymes, such as proteases, phosphatases, and kinases. sodium 3-(1,3-benzothiazol-2-yl)-3-methoxypropanoate has also been shown to have anti-inflammatory and anti-cancer properties. In addition, sodium 3-(1,3-benzothiazol-2-yl)-3-methoxypropanoate has been shown to have an effect on the metabolism of certain drugs, as well as to modulate the activity of certain neurotransmitters.
实验室实验的优点和局限性
Sodium 3-(1,3-benzothiazol-2-yl)-3-methoxypropanoate has several advantages when used in laboratory experiments. sodium 3-(1,3-benzothiazol-2-yl)-3-methoxypropanoate is relatively inexpensive and easy to synthesize, and it can be used in a variety of biochemical and physiological experiments. sodium 3-(1,3-benzothiazol-2-yl)-3-methoxypropanoate is also a relatively stable compound and can be stored for long periods of time. However, sodium 3-(1,3-benzothiazol-2-yl)-3-methoxypropanoate is a relatively new compound and its effects are not yet fully understood. As such, it is important to be aware of the potential limitations of using sodium 3-(1,3-benzothiazol-2-yl)-3-methoxypropanoate in laboratory experiments.
未来方向
The potential future directions for sodium 3-(1,3-benzothiazol-2-yl)-3-methoxypropanoate research are numerous. sodium 3-(1,3-benzothiazol-2-yl)-3-methoxypropanoate could be used to study the mechanisms of action of various drugs, as well as to develop new drugs. sodium 3-(1,3-benzothiazol-2-yl)-3-methoxypropanoate could also be used to study the biochemical and physiological effects of various drugs, as well as to develop new drugs. In addition, sodium 3-(1,3-benzothiazol-2-yl)-3-methoxypropanoate could be used to study the metabolism of certain drugs, as well as to modulate the activity of certain neurotransmitters. Finally, sodium 3-(1,3-benzothiazol-2-yl)-3-methoxypropanoate could be used to study the effects of various environmental factors on biochemical and physiological processes.
合成方法
Sodium 3-(1,3-benzothiazol-2-yl)-3-methoxypropanoate can be synthesized using a variety of methods, including a Grignard reaction, a Negishi coupling reaction, and a Buchwald-Hartwig reaction. The Grignard reaction is a type of organometallic reaction in which a Grignard reagent is used to form a new carbon-carbon bond. The Negishi coupling reaction is a type of palladium-catalyzed cross-coupling reaction in which two organic molecules are joined together. The Buchwald-Hartwig reaction is a type of palladium-catalyzed reaction in which an organometallic species is used to form a new carbon-carbon bond.
科学研究应用
Sodium 3-(1,3-benzothiazol-2-yl)-3-methoxypropanoate has been used in a variety of scientific research applications, including drug development, biochemistry, and physiology. sodium 3-(1,3-benzothiazol-2-yl)-3-methoxypropanoate has been used to study the mechanisms of action of various drugs, as well as for biochemical and physiological research. sodium 3-(1,3-benzothiazol-2-yl)-3-methoxypropanoate has also been used to study the biochemical and physiological effects of various drugs, as well as to develop new drugs.
属性
IUPAC Name |
sodium;3-(1,3-benzothiazol-2-yl)-3-methoxypropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3S.Na/c1-15-8(6-10(13)14)11-12-7-4-2-3-5-9(7)16-11;/h2-5,8H,6H2,1H3,(H,13,14);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOQWCQCBDHLEPJ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC(=O)[O-])C1=NC2=CC=CC=C2S1.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10NNaO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 3-(benzo[d]thiazol-2-yl)-3-methoxypropanoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[2-(4-methoxyphenyl)ethyl]-5-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B6422453.png)
![4-(2,5-dioxopyrrolidin-1-yl)-N-[(furan-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B6422456.png)
![(Z)-N'-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-{4-[(1,1,2,2,3,3,3-heptafluoropropyl)sulfanyl]phenyl}carbamimidothioic acid](/img/structure/B6422461.png)

![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-3-phenylpropanamide](/img/structure/B6422474.png)
![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B6422475.png)
![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B6422485.png)
![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-3-fluorobenzamide](/img/structure/B6422508.png)
![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-4-fluorobenzamide](/img/structure/B6422511.png)
![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-3-methoxybenzamide](/img/structure/B6422514.png)
![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-4-methoxybenzamide](/img/structure/B6422521.png)
![5-{2-[4-(difluoromethoxy)phenyl]hydrazin-1-ylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B6422526.png)

![potassium {1-[4-(2-chlorobenzamido)phenyl]-1H-imidazol-2-yl}(phenyl)phosphinate](/img/structure/B6422548.png)